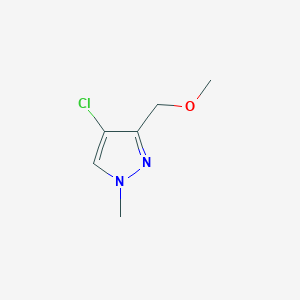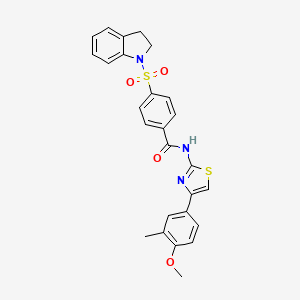
4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is also known as CMMP and has a molecular formula of C6H8ClN2O. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole has anti-inflammatory and analgesic effects. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation and pain. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its potential as a selective cyclooxygenase inhibitor. This compound may be useful in studying the role of cyclooxygenase enzymes in various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a herbicide in agriculture. Additionally, further research can be done to understand its mechanism of action and to develop more selective cyclooxygenase inhibitors based on its structure. Finally, it may be useful to explore its potential as a building block for the synthesis of new materials.
Synthesis Methods
The synthesis of 4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole can be achieved through a multistep process. The first step involves the reaction of 4-chloro-3-nitropyrazole with formaldehyde to form 4-chloro-3-(formylamino) pyrazole. The second step involves the reaction of 4-chloro-3-(formylamino) pyrazole with methanol and hydrogen chloride gas to form 4-chloro-3-(methoxymethyl) pyrazole. The final step involves the reaction of 4-chloro-3-(methoxymethyl) pyrazole with methyl iodide to form 4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole.
Scientific Research Applications
4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole has potential applications in various fields of scientific research. In medicine, it has been studied for its potential use as an anti-inflammatory and analgesic agent. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been studied for its potential use as a building block for the synthesis of new materials.
properties
IUPAC Name |
4-chloro-3-(methoxymethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-9-3-5(7)6(8-9)4-10-2/h3H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGTWYDLXTYDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(methoxymethyl)-1-methyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone](/img/structure/B2978513.png)
![5-chloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxybenzamide](/img/structure/B2978515.png)


![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2978519.png)
![N-(furan-2-ylmethyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2978522.png)
![3,4-dichloro-N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2978524.png)

![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2978526.png)
![N-(3-pyridinylmethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2978528.png)


![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2978534.png)
![1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2978535.png)